![molecular formula C9H14 B095573 Tricyclo[4.3.0.0~3,8~]nonane CAS No. 19026-97-2](/img/structure/B95573.png)
Tricyclo[4.3.0.0~3,8~]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[4.3.0.0~3,8~]nonane, commonly known as Tcn, is a bicyclic organic compound that has been of great interest to scientists due to its unique structure and potential applications in various fields of research. Tcn is a challenging compound to synthesize, and its complex structure has made it a subject of numerous scientific investigations.
作用機序
The mechanism of action of Tcn is not well understood, and further research is needed to elucidate its mechanism of action. However, it is believed that Tcn interacts with specific receptors in the body, leading to changes in cellular signaling pathways.
生化学的および生理学的効果
Tcn has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that Tcn can induce apoptosis, a process of programmed cell death, in cancer cells. Tcn has also been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Tcn has several advantages and limitations for lab experiments. One of the significant advantages of Tcn is its unique structure, which makes it an excellent candidate for the development of new materials with unique properties. However, the synthesis of Tcn is a challenging task, which limits its use in lab experiments.
将来の方向性
Several future directions for research on Tcn have been proposed. One of the significant areas of research is the development of new methods for the synthesis of Tcn and its derivatives. Another area of research is the investigation of the mechanism of action of Tcn, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of Tcn-based materials in the development of new organic electronic devices is an area of research that holds significant promise.
In conclusion, Tcn is a unique and challenging compound that has been of great interest to scientists due to its potential applications in various fields of research. The synthesis of Tcn is a challenging task, and its mechanism of action is not well understood. However, Tcn has been shown to exhibit several biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research on Tcn is needed to fully understand its properties and potential applications.
合成法
The synthesis of Tcn is a challenging task due to its unique structure. Several methods have been proposed for the synthesis of Tcn, including the Diels-Alder reaction, which involves the reaction of an alkyne with a diene. This method has been widely used for the synthesis of Tcn and its derivatives. Another method involves the intramolecular cyclization of a precursor compound to form Tcn. This method is relatively more straightforward and has been used to synthesize Tcn and its derivatives.
科学的研究の応用
Tcn has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Tcn is in the field of organic electronics. Tcn-based materials have been shown to exhibit excellent electrical conductivity and have been used in the fabrication of organic electronic devices such as transistors and solar cells.
特性
CAS番号 |
19026-97-2 |
|---|---|
製品名 |
Tricyclo[4.3.0.0~3,8~]nonane |
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
tricyclo[4.3.0.03,8]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-8-5-9(7)3-6(1)8/h6-9H,1-5H2 |
InChIキー |
WBLYVHWYIZLSDT-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C1CC2C3 |
正規SMILES |
C1CC2CC3C1CC2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



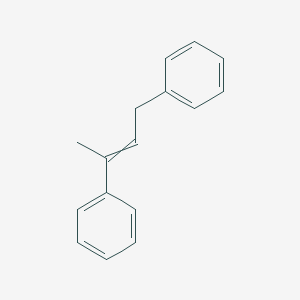
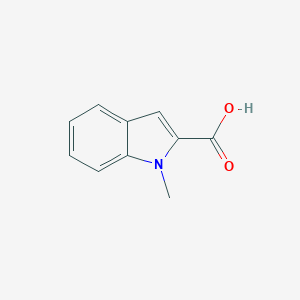
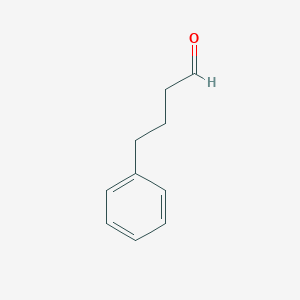
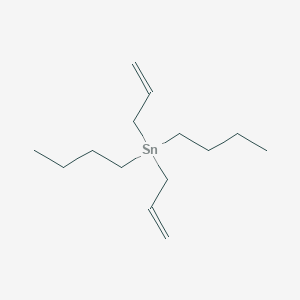
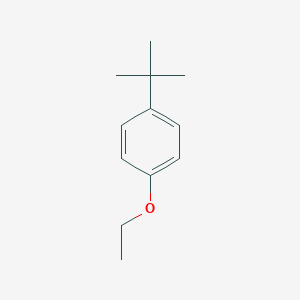
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
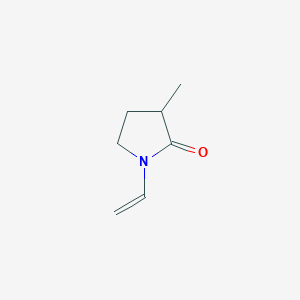
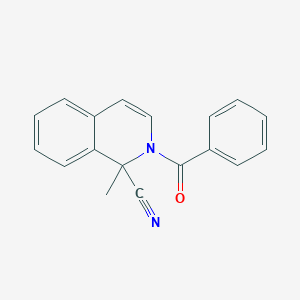
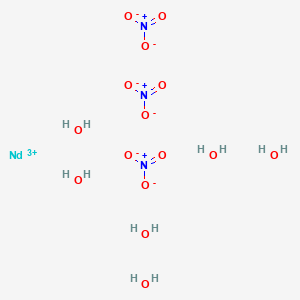
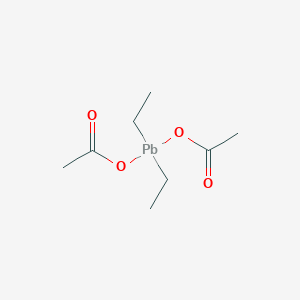
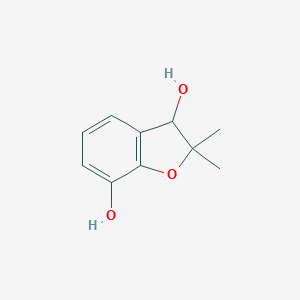

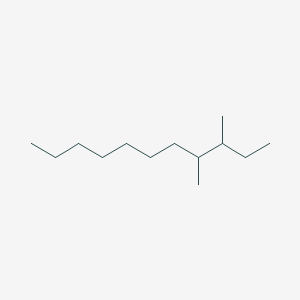
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)